molecular formula C21H25N5O B5552081 7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine

7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5552081
M. Wt: 363.5 g/mol
InChI Key: VWDULHBECOEJHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives, such as the compound , often involves regioselective synthesis techniques. For instance, a study outlines efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, utilizing 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. This method has shown promising results in yielding compounds with significant inhibitory abilities against influenza virus RNA polymerase PA-PB1 subunit heterodimerization (Massari et al., 2017).

Molecular Structure Analysis

The structural analysis of triazolopyrimidine derivatives is crucial for understanding their potential biological activities. For example, the crystal structure of related compounds, such as 5-methyl-3-(3-methylphenyl)-7-phenyl-1,2,4-triazolo[4,3-c]pyrimidine, shows that the triazolopyrimidine unit is essentially planar, with significant steric and electronic interactions influencing its biological interactions (Preis et al., 2011).

Chemical Reactions and Properties

Triazolopyrimidine derivatives undergo various chemical reactions, including halogen-metal exchange reactions and nucleophilic substitutions, leading to a variety of structurally diverse compounds. These reactions are fundamental in modifying the chemical properties of these compounds for specific biological functions (Tanji et al., 1991).

Scientific Research Applications

Synthesis and Structural Insights

Research on compounds structurally related to 7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine focuses on their synthesis, potential rearrangements, and structural analysis. For instance, the condensation reactions of amino-triazoles with various carbonyl compounds have been explored, shedding light on the formation of triazolopyrimidine derivatives through processes like the Dimroth rearrangement. These studies provide foundational knowledge for the synthesis and structural characterization of related compounds, including insights into their stability and isomeric transformations (Sutherland, Tennant, & Vevers, 1973).

Biological Activity and Antimicrobial Properties

A significant area of research involving triazolopyrimidine derivatives is their biological activity, particularly antimicrobial properties. Novel triazolo[1,5-a]pyridine and related derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, revealing significant antimicrobial potential against various microorganisms. These findings underscore the therapeutic potential of triazolopyrimidine derivatives in addressing bacterial and fungal infections, highlighting the importance of structural modifications to enhance biological activity (Suresh, Lavanya, & Rao, 2016).

Chemical Reactivity and Synthesis Approaches

The reactivity of triazolopyrimidines with electrophilic and nucleophilic agents has been extensively studied, providing insights into the synthesis of diverse derivatives with potential pharmacological activities. These studies involve the exploration of different synthetic routes and reaction conditions to optimize the yield and purity of desired products, contributing to the development of novel compounds with enhanced biological activities (Baindur, Chadha, & Player, 2003).

Potential Pharmaceutical Applications

The exploration of triazolopyrimidine derivatives extends into their potential as pharmacological agents, including antihypertensive properties. Research in this area aims to identify novel compounds with promising biological activities that could serve as the basis for the development of new therapeutic agents. This includes the synthesis of compounds structurally related to prazosin, indicating the potential for the development of new antihypertensive drugs (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Metabolism and Biotransformation

Studies on the metabolism and biotransformation of triazolopyrimidine derivatives in animal models provide valuable information on their pharmacokinetic profiles and potential metabolites. This research is crucial for understanding the in vivo behavior of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for the development of safe and effective pharmaceutical agents (Pfeifer, Langner, Grahlmann, Franke, Gründemann, & Tenor, 1990).

properties

IUPAC Name

[3-(3-methylphenyl)piperidin-1-yl]-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-14(2)19-11-18(24-21-22-13-23-26(19)21)20(27)25-9-5-8-17(12-25)16-7-4-6-15(3)10-16/h4,6-7,10-11,13-14,17H,5,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDULHBECOEJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN(C2)C(=O)C3=NC4=NC=NN4C(=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine

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